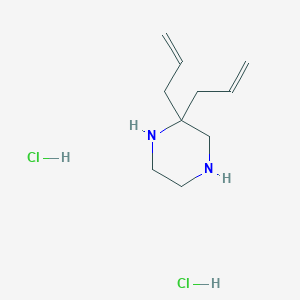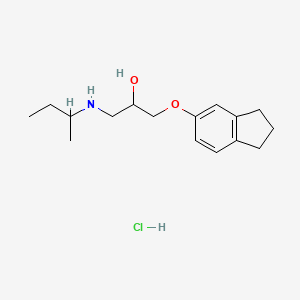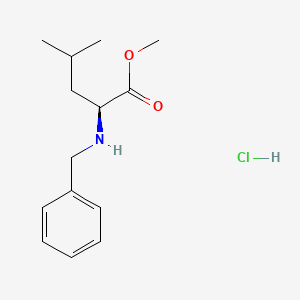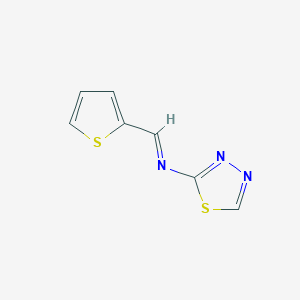
1-(5-Bromo-2-methoxy-3-nitrophenyl)-1-ethanone
Vue d'ensemble
Description
The compound “1-(5-Bromo-2-methoxy-3-nitrophenyl)-1-ethanone” is a chemical reagent used in various chemical reactions . It’s also known as “5’-Bromo-2’-hydroxy-3’-nitroacetophenone” and has the molecular formula C8H6BrNO4 .
Synthesis Analysis
The synthesis of this compound can be achieved by the nitration of 5-bromo-2-hydroxyacetophenone in refluxing carbon tetrachloride . The exact process and conditions may vary depending on the specific requirements of the reaction .Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom (Br), a methoxy group (OCH3), and a nitro group (NO2) attached to a phenyl ring, along with an ethanone group (C2H5O) attached to the same ring . The molecular weight is 260.04 .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of amides and benzoxazoles directly using a sulfate catalyst and microwaves . It’s also used in studies involving HIV-1 integrase inhibitors .Physical And Chemical Properties Analysis
This compound has a melting point of 129-132 °C and a boiling point of 272.9℃ . It has a density of 1.763 and a flash point of 118.9℃ . It’s typically stored in a dry room at room temperature . The compound is usually in the form of a light yellow to orange powder or crystal .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Reactions of Substituted Hydroxybenzofurans : Studies have explored the bromination and nitration reactions involving hydroxybenzofurans, yielding various bromo, nitro, and benzophenone derivatives. These reactions demonstrate the compound's reactivity and its potential as a precursor in the synthesis of complex organic molecules (Hishmat & Rahman, 1973).
- Selective α-monobromination of Alkylaryl Ketones : Research has investigated the selective α-monobromination of alkylaryl ketones using ionic liquids, highlighting efficient and regioselective bromination methods. This method's application to various ketones underscores the importance of brominated compounds in organic synthesis (Ying, 2011).
- Charge Density Analysis : High-resolution X-ray and neutron diffraction data have been used to determine the charge density in nitrophenyl ethanone derivatives. This analysis offers insights into the intra- and intermolecular bonding features and pi-delocalisation within the molecule, crucial for understanding the chemical behavior of bromo-nitrophenyl ethanones (Hibbs, Overgaard, & Piltz, 2003).
Material Science and Photophysical Properties
- Synthesis of Chalcone Analogues : The compound's utility in synthesizing α,β-unsaturated ketones via electron-transfer chain reactions, akin to chalcone analogues, has been demonstrated. This synthesis method opens avenues for creating materials with potential applications in photovoltaics, organic electronics, and pharmaceuticals (Curti, Gellis, & Vanelle, 2007).
Pharmaceutical Research
- Synthesis of Bioactive Compounds : The bromo-nitrophenyl ethanone framework serves as a precursor in synthesizing bioactive molecules, demonstrating significant antibacterial and anti-inflammatory activities. These studies suggest the potential of bromo-nitrophenyl ethanone derivatives in developing new therapeutic agents (Kumari, Singh, & Walia, 2014).
Safety and Hazards
The compound has been classified with the GHS07 symbol, indicating that it’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: wash with plenty of soap and water .
Mécanisme D'action
Target of Action
Similar compounds have been used in studies involving hiv-1 integrase inhibitors .
Mode of Action
It’s known that bromine-containing compounds often undergo free radical reactions . In such reactions, the bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecule, affecting its function.
Biochemical Pathways
The compound’s potential as an hiv-1 integrase inhibitor suggests it may interfere with the replication of the hiv-1 virus .
Result of Action
If the compound acts as an hiv-1 integrase inhibitor, it could potentially prevent the integration of the viral dna into the host cell’s genome, thereby inhibiting the replication of the virus .
Propriétés
IUPAC Name |
1-(5-bromo-2-methoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5(12)7-3-6(10)4-8(11(13)14)9(7)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSWQZFTEOYXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B3138903.png)





![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)

![1-[5-Bromo-3-(dimethylamino)-2-methoxyphenyl]-1-ethanone](/img/structure/B3138980.png)

